molecular formula C10H7F3N2O2 B13990577 1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester CAS No. 827042-66-0

1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester

Cat. No.: B13990577
CAS No.: 827042-66-0
M. Wt: 244.17 g/mol
InChI Key: MKSVCJPDPLLXFF-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a benzimidazole ring substituted with a trifluoromethyl group and a methyl ester functional group

Preparation Methods

The synthesis of 1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 1H-Benzimidazole-2-carboxylic acid and a trifluoromethylating agent.

    Reaction Conditions:

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester has a wide range of scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The benzimidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-carboxylic acid: Lacks the trifluoromethyl and methyl ester groups, resulting in different chemical properties and reactivity.

    1H-Benzimidazole-2-carboxylic acid, 4-amino-1-methyl-, ethyl ester: Contains an amino group and an ethyl ester, leading to different biological activities and applications.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.

Properties

CAS No.

827042-66-0

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-4-2-3-5(7(6)15-8)10(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

MKSVCJPDPLLXFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2N1)C(F)(F)F

Origin of Product

United States

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